

(S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate*

Cat. No.: B175091

[Get Quote](#)

An In-Depth Technical Guide to the Applications of (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester

Authored by: Gemini, Senior Application Scientist Abstract

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the core of numerous approved pharmaceuticals.^[1] Its prevalence is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates.^[2] This guide focuses on a particularly valuable and versatile building block: (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester. We will explore its intrinsic chemical attributes, delve into its strategic applications in stereoselective synthesis, and present a detailed case study on its pivotal role in the synthesis of the landmark antiviral agent, Nirmatrelvir. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Value of Chiral Piperidines in Drug Design

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals.^[3] The introduction of stereocenters onto this scaffold significantly enhances its utility, allowing for precise three-dimensional arrangements that can optimize interactions

with biological targets like enzymes and receptors.[4][5] The benefits of incorporating chiral piperidine motifs are multi-faceted:

- Modulation of Physicochemical Properties: The saturated ring system can improve properties like solubility and lipophilicity, which are critical for oral bioavailability.[4][2]
- Enhanced Biological Activity and Selectivity: The defined stereochemistry of a chiral piperidine can lead to a more precise fit within a protein's binding site, boosting potency and selectivity for the intended target over off-targets.[4][1]
- Improved Pharmacokinetics: The metabolic stability of the piperidine ring can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[4][2]
- Scaffold for Diverse Functionality: The piperidine ring can be substituted at multiple positions, allowing for the creation of vast chemical libraries for structure-activity relationship (SAR) studies.[6]

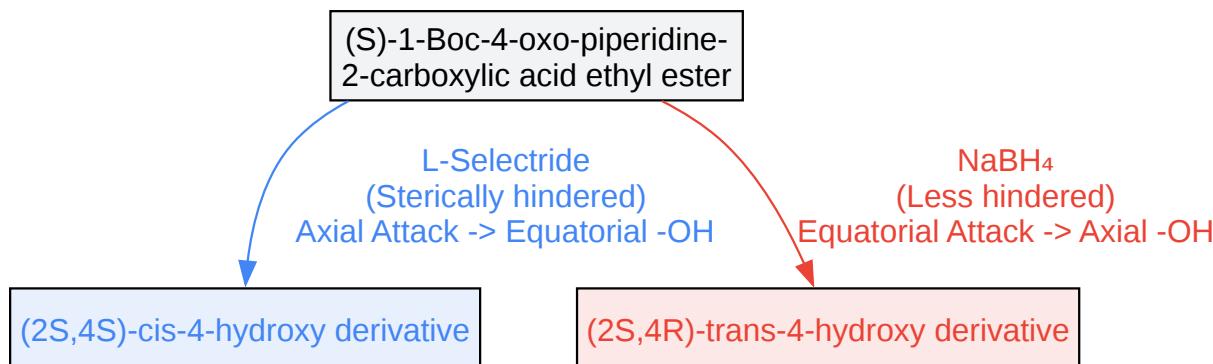
(S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester is a prime exemplar of a building block designed to harness these advantages, offering multiple, orthogonally-protected functional handles for controlled, sequential chemical transformations.

Profile of a Powerhouse Building Block: (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester

This molecule is a densely functionalized chiral intermediate. Its structure incorporates several key features that make it exceptionally useful in complex organic synthesis.

Caption: Key structural features of the title compound.

Physicochemical Properties


A summary of the key physical and chemical identifiers for this compound is provided below for easy reference.

Property	Value	Source
CAS Number	180854-44-8	[7]
Molecular Formula	C ₁₃ H ₂₁ NO ₅	[8]
Molecular Weight	271.31 g/mol	
Appearance	Liquid	
Density	~1.079 g/mL at 25 °C	
Optical Rotation	[α] _{22/D} -12.0°, c = 0.5 in chloroform	
Synonyms	Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipercolate	[7]

The C4-Ketone: A Locus for Stereoselective Control

The ketone at the C4 position is arguably the most strategically important functional group on the molecule. It serves as a versatile handle for introducing new substituents and, critically, for establishing a second stereocenter on the piperidine ring. The stereochemical outcome of reactions at this site can be precisely controlled by the choice of reagents and reaction conditions, a cornerstone of modern asymmetric synthesis.

A primary application is the diastereoselective reduction of the ketone to a hydroxyl group. This transformation generates either the cis- or trans-4-hydroxypiperidine derivative, depending on the facial selectivity of hydride delivery. The existing (S)-stereocenter at C2 directs the approach of the reducing agent.

[Click to download full resolution via product page](#)

Caption: Diastereoselective reduction pathways of the C4-ketone.

Causality of Reagent Choice

- L-Selectride (Lithium tri-sec-butylborohydride): This is a sterically demanding reducing agent. Its bulky nature favors approach from the less hindered equatorial face of the piperidone ring (axial attack), pushing the resulting hydroxyl group into the equatorial position to yield the cis isomer as the major product.^[9] This high stereoselectivity is crucial for syntheses where the cis relationship is required for biological activity.
- Sodium Borohydride (NaBH₄): As a smaller, less hindered hydride source, NaBH₄ can approach from the axial face (equatorial attack), leading to the formation of the axial alcohol, or the trans isomer. The diastereoselectivity with NaBH₄ is often lower than with bulkier reagents, typically yielding mixtures of both isomers.

Experimental Protocol: Diastereoselective Reduction to cis-Alcohol

The following protocol is a representative method for the highly diastereoselective synthesis of tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, demonstrating the principle on a related substrate.

Objective: To achieve a high diastereomeric excess of the cis-4-hydroxy piperidine derivative.

Materials:

- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- L-Selectride (1.0 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydroxide (NaOH) solution
- Hydrogen peroxide (H₂O₂) solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions

Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate (1.0 eq).
- Dissolution: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
- Reagent Addition: L-Selectride solution (1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below -70 °C. The causality here is critical: slow addition at low temperature prevents side reactions and maximizes stereocontrol.
- Reaction Monitoring: The reaction is stirred at -78 °C for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1N NaOH solution and 30% H₂O₂ solution, while maintaining a low temperature. This step is to decompose the excess borane reagents.

- **Workup:** The mixture is allowed to warm to room temperature and stirred for 1 hour. The aqueous layer is separated and extracted three times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous $MgSO_4$, filtered, and concentrated under reduced pressure. The resulting crude product, tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylate, is often obtained in quantitative yield and high diastereomeric purity and can be further purified by flash column chromatography if necessary.^[9]

Landmark Application: Synthesis of Nirmatrelvir (Paxlovid)

The most prominent and timely application of (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid and its derivatives is in the synthesis of Nirmatrelvir, the active protease inhibitor component of the oral antiviral medication Paxlovid, used for the treatment of COVID-19.^{[10][11]} Nirmatrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.^[12]

The piperidine core of the parent acid, (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, serves as a key structural fragment that is ultimately transformed into the hydroxypiperidine moiety present in the final drug molecule. The synthesis showcases the strategic utility of this building block in constructing complex pharmaceutical agents.

Synthetic Workflow Overview

While several synthetic routes to Nirmatrelvir have been developed, a common strategy involves the coupling of key fragments.^{[11][13]} The piperidine-containing fragment is prepared and then coupled with other intermediates to assemble the final drug. The stereochemistry established in the starting material is preserved throughout the synthesis.

Caption: Simplified workflow for Nirmatrelvir synthesis highlighting the piperidine fragment.

Key Synthetic Challenge: Amide Bond Formation

A critical step in many Nirmatrelvir syntheses is the formation of amide bonds.^[10] These reactions must be high-yielding and, crucially, must proceed without epimerization of adjacent

chiral centers, which would lead to the formation of undesired diastereomers and reduce the yield of the active pharmaceutical ingredient.[14]

Protocol: Representative Amide Coupling

Objective: To couple a carboxylic acid fragment (like (S)-1-Boc-4-oxopiperidine-2-carboxylic acid) with an amine fragment without racemization.

Materials:

- (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq)[15]
- Amine coupling partner (e.g., bicyclic proline sodium salt, 1.1 eq)[12]
- Propylphosphonic anhydride (T3P) or a similar peptide coupling reagent (e.g., EDCI/HOPO) (1.2 eq)[10][12]
- N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
- Anhydrous ethyl acetate (EtOAc) or similar aprotic solvent

Procedure:

- Acid Activation: The carboxylic acid is dissolved in anhydrous EtOAc in a flame-dried flask under an inert atmosphere (Argon or N₂). The solution is cooled to -10 °C.
- Base and Coupling Reagent: DIPEA is added, followed by the dropwise addition of the T3P solution. The mixture is stirred at -10 °C for 1 hour. This step forms a highly reactive mixed anhydride intermediate, primed for nucleophilic attack by the amine. The choice of a modern coupling reagent like T3P or EDCI/HOPO is deliberate to minimize side reactions and suppress epimerization.[10][12]
- Amine Addition: The amine component is added portion-wise at 0 °C.
- Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours, or until TLC/LC-MS analysis indicates completion.

- **Workup:** The reaction mixture is quenched with water or a mild aqueous acid (e.g., saturated NH₄Cl). The organic layer is separated, washed sequentially with saturated NaHCO₃ solution and brine.
- **Isolation:** The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum. The resulting crude amide is then purified by crystallization or column chromatography to yield the desired product with high optical purity.[10]

Broader Horizons: Applications in Antiviral & CNS Drug Discovery

While the synthesis of Nirmatrelvir is a high-profile example, the utility of (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester and related structures is not confined to a single target. The chiral piperidine scaffold is a privileged structure in antiviral research and beyond.

- **HIV Inhibitors:** Piperidine derivatives have been designed as potent HIV-1 protease inhibitors, where the piperidine moiety acts as a P2-ligand, interacting with the enzyme's active site.[16] The stereochemistry and substitution pattern are decisive for potency.[16] Piperidine-substituted purines have also shown remarkable anti-HIV activity.[17]
- **Influenza Inhibitors:** Novel piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early-to-middle stages of viral replication. [18] The scaffold has also been investigated for activity against Influenza A/H1N1.[17][19]
- **Central Nervous System (CNS) Agents:** The piperidine ring is a common feature in drugs targeting the CNS, including antipsychotics and anticonvulsants.[3][20] The conformational flexibility and basic nitrogen atom of the piperidine ring are key for interacting with CNS receptors.

Conclusion

(S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester is more than a mere chemical intermediate; it is a sophisticated tool for modern drug discovery. Its densely packed and orthogonally protected functional groups provide chemists with a platform for precise, stereocontrolled synthesis. The ability to manipulate the C4-ketone with high diastereoselectivity opens avenues to a wide array of complex chiral molecules. Its central role

in the industrial-scale synthesis of Nirmatrelvir underscores its importance and reliability. As researchers continue to explore the vast chemical space of medicinally relevant molecules, the demand for versatile and powerful building blocks like this chiral piperidine derivative will undoubtedly continue to grow, solidifying its place in the synthetic chemist's arsenal.

References

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. *Synthesis*, 55(15), 2349-2365. [\[Link\]](#)
- Wang, Z., et al. (2025).
- O'Malley, S. J., & Tan, K. L. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. *NIH Public Access*. [\[Link\]](#)
- Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. *Chemical Biology & Drug Design*, 86(4), 568-77. [\[Link\]](#)
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [\[Link\]](#)
- ACS Publications. (2025).
- PubMed. (2025).
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. *Journal of the American Chemical Society*. [\[Link\]](#)
- ResearchGate. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. [\[Link\]](#)
- Zheldakova, T. A., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. *Pharmaceuticals*, 15(11), 1361. [\[Link\]](#)
- Topharman intermediates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [\[Link\]](#)
- Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. *European Journal of Medicinal Chemistry*, 187, 111956. [\[Link\]](#)
- ResearchGate. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [\[Link\]](#)
- ResearchGate. (2010). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. [\[Link\]](#)
- Zhang, M. (2023). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. *Journal of Student Research*. [\[Link\]](#)
- CP Lab Safety. (n.d.). Ethyl (S)
- Gribanov, P., et al. (2022).

- Sam, B., et al. (2022). A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. *ChemRxiv*. [Link]
- Wünsch, B., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. *Archiv der Pharmazie*, 349(10), 731-744. [Link]
- Sam, B., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. *Reaction Chemistry & Engineering*, 7(11), 2493-2498. [Link]
- Zhang, G., & Ghorai, S. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. *Organic Letters*, 14(24), 6206–6209. [Link]
- Fisher Scientific. (n.d.). Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals. [Link]
- Reddy, M. V. R., et al. (2022). Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. *Organic & Biomolecular Chemistry*, 20(27), 5345-5349. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. jsr.org [jsr.org]

- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- To cite this document: BenchChem. [(S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175091#s-1-boc-4-oxo-piperidine-2-carboxylic-acid-ethyl-ester-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com